4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone 4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898780-96-6
VCID: VC2302704
InChI: InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
SMILES: CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone

CAS No.: 898780-96-6

Cat. No.: VC2302704

Molecular Formula: C17H16ClFO

Molecular Weight: 290.8 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone - 898780-96-6

Specification

CAS No. 898780-96-6
Molecular Formula C17H16ClFO
Molecular Weight 290.8 g/mol
IUPAC Name 1-(4-chloro-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
Standard InChI Key FCEOWJJYBYRTHA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C
Canonical SMILES CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C

Introduction

Chemical Structure and Properties

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone belongs to the class of propiophenone derivatives, characterized by a propiophenone backbone with specific substitutions. The compound features a chloro group at the 4' position, a fluoro group at the 2' position, and a 3,5-dimethylphenyl group at position 3 of the propane chain.

Basic Properties

The compound's structural features contribute to its specific physicochemical properties. Based on analysis of similar compounds, the following properties can be established:

PropertyValueMethod
Molecular FormulaC₁₇H₁₆ClFOComputed
Molecular Weight290.76 g/molComputed
Physical StateSolid at room temperaturePredicted
Boiling PointApproximately 420°CPredicted
Density1.177±0.06 g/cm³Predicted

These values are derived from structural analysis and comparison with related compounds such as 4'-chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone, which has a predicted boiling point of 420.4±45.0°C and a similar density profile .

Structural Characteristics

The compound contains several key functional groups:

  • A ketone (propiophenone) moiety

  • A chloro substituent at the para position of one aromatic ring

  • A fluoro substituent at the ortho position of the same aromatic ring

  • A dimethylphenyl group with methyl substituents at meta positions (3,5)

The presence of these halogens significantly influences the compound's reactivity and biological activity, while the dimethylphenyl group affects its lipophilicity and steric properties.

Synthesis Methods

The synthesis of 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone typically follows established procedures for similar halogenated propiophenones.

Friedel-Crafts Acylation

A common synthetic route involves the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst:

Reaction ComponentDetails
Starting Materials3,5-Dimethylphenyl derivative and halogenated acyl chloride
CatalystAluminum chloride (AlCl₃)
SolventAnhydrous conditions (typically dichloromethane)
TemperatureControlled (0-25°C)
PurificationColumn chromatography or recrystallization

This synthetic approach is similar to methods used for related compounds such as 2'-chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, where the reaction conditions are carefully controlled to ensure high yield and product purity.

Alternative Synthetic Routes

Alternative synthesis pathways may include:

  • Grignard reaction followed by oxidation

  • Cross-coupling reactions (e.g., Suzuki coupling) using appropriate boronic acid derivatives

  • Michael addition followed by functional group transformations

These approaches mirror those used for structurally related compounds such as 3'-chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone .

Chemical Reactions and Reactivity

The reactivity profile of 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone is influenced by its functional groups, particularly the ketone moiety and halogen substituents.

Oxidation Reactions

The compound can undergo oxidation reactions, primarily affecting the ketone group and potentially the aromatic rings:

Oxidation TypeProductsReagents
Ketone OxidationCarboxylic acid derivativesKMnO₄, K₂Cr₂O₇, or H₂O₂
Aromatic Ring OxidationHydroxylated derivativesStrong oxidizing agents

These reactions are typical for propiophenone derivatives with similar structural features.

Reduction Reactions

Reduction reactions mainly target the ketone functional group:

Reduction TypeProductsReagents
Ketone ReductionSecondary alcoholsNaBH₄, LiAlH₄
Wolff-KishnerDeoxygenated productsHydrazine, KOH
ClemmensenDeoxygenated productsZn(Hg), HCl

The presence of halogen substituents (chloro and fluoro) may also influence the reactivity toward nucleophilic aromatic substitution reactions.

Applications in Scientific Research

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone serves various purposes in scientific research and development.

Synthetic Intermediate

The compound functions as a valuable intermediate in organic synthesis, particularly in the preparation of:

  • Complex pharmaceutical compounds

  • Agrochemicals with specific biological activities

  • Specialty chemicals with unique properties

This application parallels that of related compounds such as 2'-chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, which is utilized as an intermediate in various synthetic pathways.

Building Block in Materials Science

In materials science, the compound can serve as a building block for:

  • Liquid crystal materials

  • Polymeric materials with specific thermal properties

  • Materials with unique electro-optical characteristics

Biological Activity

Research on structurally similar halogenated propiophenones indicates potential biological activities for 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone.

Antimicrobial Properties

Halogenated aromatics often exhibit antimicrobial activity. Based on studies of related compounds, the following antimicrobial potential can be proposed:

Microorganism TypePotential Activity LevelMechanism
Gram-positive bacteriaModerate to highCell membrane disruption
Gram-negative bacteriaLow to moderateEnzyme inhibition
FungiModerateMetabolic pathway interference

These activities are inferred from research on analogous structures such as the thiazole derivatives with 3,5-dimethylphenyl substituents, which have demonstrated antimicrobial properties.

Cancer Cell LinePossible ActivityMolecular Target
Breast cancer cells (MCF-7)Cytotoxic effectsCell cycle regulation proteins
Lung cancer cells (A549)Moderate inhibitionApoptosis pathways
Cervical cancer cells (HeLa)Variable activityMultiple pathways

This anticancer potential is based on studies of structurally related compounds that have shown cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

The halogenated nature of the compound, combined with its aromatic structure, suggests potential anti-inflammatory properties:

Inflammatory PathwayPotential EffectProposed Mechanism
COX enzymesInhibitionDirect enzyme binding
Cytokine productionModulationSignal transduction interference
NF-κB pathwaySuppressionProtein-protein interaction disruption

Comparison with Similar Compounds

4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone shares structural similarities with several compounds, but its unique substitution pattern confers distinct properties.

Structural Analogues

CompoundCAS NumberKey DifferencesReference
4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone898753-94-1Different dimethyl positions (2,5 vs 3,5)
3'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone898792-95-5Different halogen positions and dimethyl positions
2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone898755-12-9Different halogen positions and dimethyl positions
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone898779-71-0Different halogen positions and dimethyl positions

The specific positions of the halogen substituents and methyl groups significantly influence the three-dimensional structure, reactivity, and biological properties of these compounds.

Property Comparison

Property4'-Chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenoneRelated CompoundsImpact of Differences
LipophilicityHigh due to dimethyl groupsVariable depending on substitution patternAffects membrane permeability and biological activity
Electron distributionInfluenced by halogens and methyl groupsVaries with substitution patternsAffects reactivity and binding characteristics
Metabolic stabilityModerate to highDependent on substitution patternInfluences pharmacokinetic properties

Current Research and Future Perspectives

Research Gaps

Current research on 4'-chloro-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone and related compounds reveals several areas requiring further investigation:

  • Detailed mechanism of action in biological systems

  • Structure-activity relationships for different biological targets

  • Improved synthetic methods with higher yields and selectivity

  • Comprehensive toxicological profiles

Future Applications

Potential future applications include:

  • Development of novel pharmaceutical compounds with enhanced efficacy

  • Creation of advanced materials with unique properties

  • Application in agricultural chemistry for pest management

  • Use in diagnostic reagents and molecular probes

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